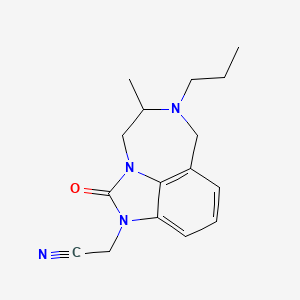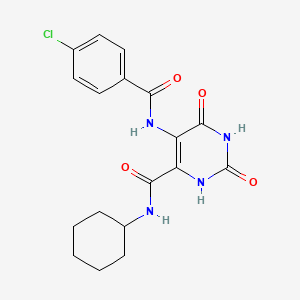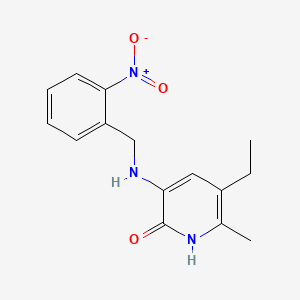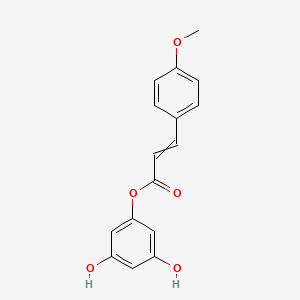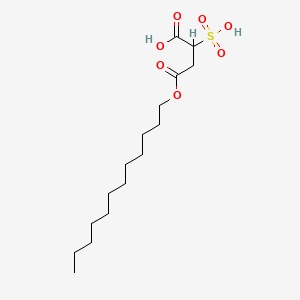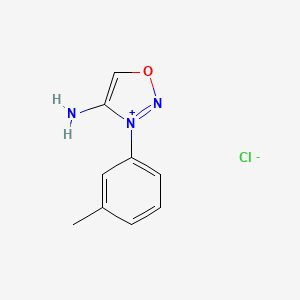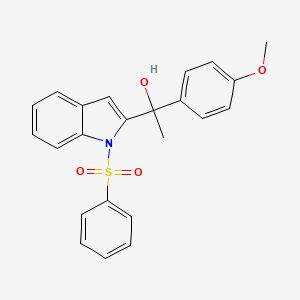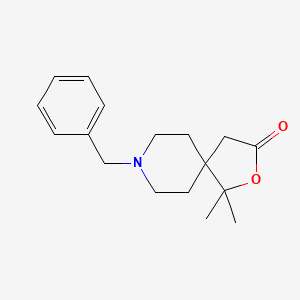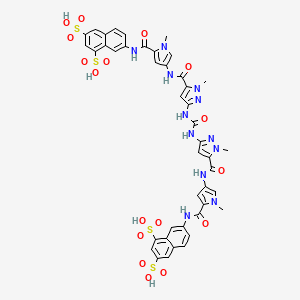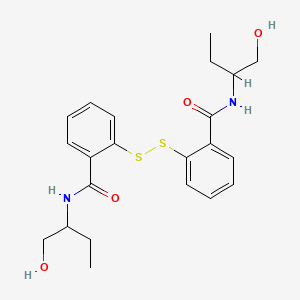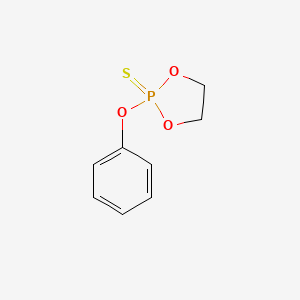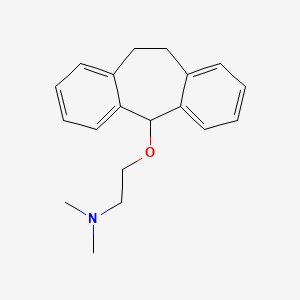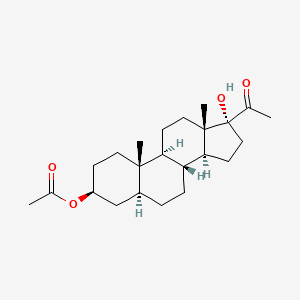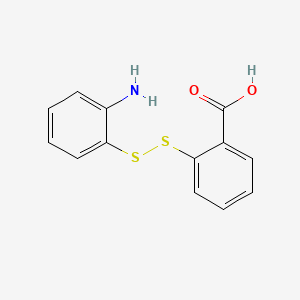
2-((2-Aminophenyl)dithio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Aminophenyl)dithio)benzoic acid is an organic compound with the molecular formula C13H11NO2S2. It is known for its unique structure, which includes a disulfide bond linking two aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminophenyl)dithio)benzoic acid typically involves the reaction of 2-aminothiophenol with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the disulfide bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Aminophenyl)dithio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2-((2-Aminophenyl)dithio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Mécanisme D'action
The mechanism of action of 2-((2-Aminophenyl)dithio)benzoic acid involves its interaction with various molecular targets. The disulfide bond in the compound can interact with thiol groups in proteins, leading to modifications that affect protein function. This interaction is crucial in enzyme inhibition and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Aminophenyl)thio)benzoic acid: Similar structure but with a thioether bond instead of a disulfide bond.
2-((2-Aminophenyl)sulfonyl)benzoic acid: Contains a sulfonyl group instead of a disulfide bond.
Uniqueness
2-((2-Aminophenyl)dithio)benzoic acid is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity. This feature makes it particularly useful in studies involving redox reactions and protein modifications .
Propriétés
Numéro CAS |
5301-13-3 |
|---|---|
Formule moléculaire |
C13H11NO2S2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
2-[(2-aminophenyl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C13H11NO2S2/c14-10-6-2-4-8-12(10)18-17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16) |
Clé InChI |
WJWAUWVAOASXHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


